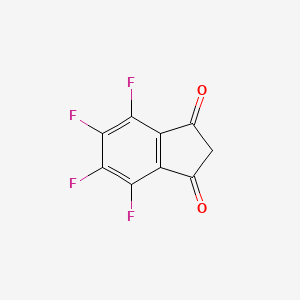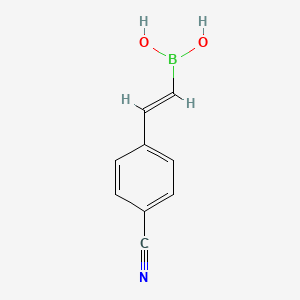
(4-Bromostyryl)boronicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-Bromostyrylboronic acid is a boronic acid derivative. Boronic acids are known for their ability to form reversible covalent complexes with sugars, amino acids, and other diol-containing molecules . They are increasingly utilized in diverse areas of research, including chemical biology, supramolecular chemistry, and biomedical applications .
Synthesis Analysis
Boronic acids can be synthesized using various methods. One common method is the Suzuki-Miyaura reaction, a type of cross-coupling reaction, which is often used for the synthesis of many inhibitors of serine proteases . The synthesis of boronic acids generally involves the reaction of a boron trihalide or a boronic ester with a Grignard or organolithium reagent .Molecular Structure Analysis
The molecular structure of boronic acids is characterized by a boron atom bonded to an organic group and two hydroxyl groups . The boron atom in boronic acids can convert from sp2 hybridization (trigonal planar) to sp3 (tetrahedral) upon complexation with a diol .Chemical Reactions Analysis
Boronic acids are known for their ability to form reversible covalent complexes with sugars, amino acids, and other diol-containing molecules . They are also known to undergo reversible click reactions, which have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acids can vary widely. They are generally stable and non-toxic, and can be easily synthesized . They are also known to be hygroscopic and water-reactive .Wirkmechanismus
Target of Action
(E)-(4-Bromostyryl)boronic acid, like other boronic acids, primarily targets proteins and enzymes . It forms reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc., which are molecules with vicinal (1,2) or occasionally (1,3) substituted Lewis base donors . This interaction allows boronic acids to interfere in various biochemical pathways .
Mode of Action
The primary mode of action involves the formation of a tetravalent boronate complex from the initial trigonal boronic acid . This results from the coordination of an electron-pair donating moiety of an active site amino acid residue to the boronic acid . The boronic acid motif acts as a transition state analogue, forming both hydrogen and covalent bonds in the enzyme active site .
Biochemical Pathways
Boronic acids, including (E)-(4-Bromostyryl)boronic acid, are known to participate in the Suzuki–Miyaura (SM) coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
Boronic acids are known to be remarkably stable despite their high reactivity and have long been established as presenting a very low toxicology profile . They are considered bioisosteres of carboxylic acids , which suggests they may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the action of (E)-(4-Bromostyryl)boronic acid is the formation of new carbon-carbon bonds through the SM coupling reaction . This reaction is widely applied in the synthesis of complex organic molecules . Additionally, boronic acids can interfere in signaling pathways and inhibit enzymes .
Action Environment
The action of (E)-(4-Bromostyryl)boronic acid, like other boronic acids, can be influenced by environmental factors such as pH . Boronic acids can form reversible covalent complexes with various nucleophiles at variable pHs . This property is of utmost importance to any stimuli-responsive biological and material chemistry explorations .
Eigenschaften
IUPAC Name |
[(E)-2-(4-bromophenyl)ethenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BBrO2/c10-8-3-1-7(2-4-8)5-6-9(11)12/h1-6,11-12H/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSAFHMKCACYLQ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1=CC=C(C=C1)Br)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/C1=CC=C(C=C1)Br)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BBrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.86 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,6-Dibromophenyl)(6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B8263121.png)
![(2-Bromo-6-methoxyphenyl)(6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B8263127.png)
![(3-Bromo-2-chlorophenyl)(6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B8263133.png)
![(3-Bromo-2-methoxyphenyl)(6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B8263139.png)
![(5-Bromo-2-methylphenyl)(6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B8263142.png)
![(5-Bromo-2-(trifluoromethyl)phenyl)(6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B8263147.png)
![(5-Bromo-2-methoxyphenyl)(6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B8263148.png)
![(5-Bromo-2-chlorophenyl)(6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B8263156.png)
![(5-Bromo-2-fluorophenyl)(6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B8263161.png)
![(3,5-Dibromophenyl)(6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B8263184.png)


![N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B8263214.png)
